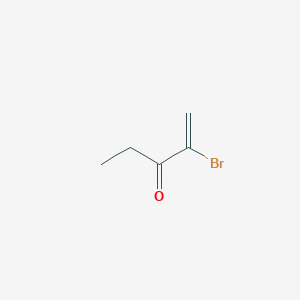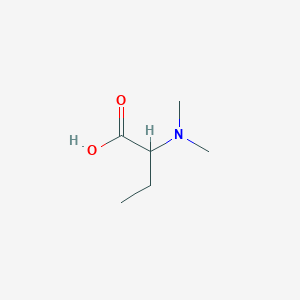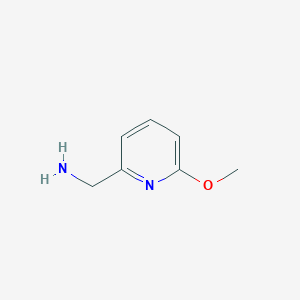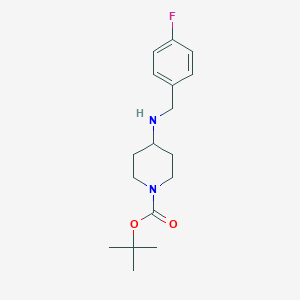
2-Bromopent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-penten-3-one is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of pentenone, characterized by the presence of a bromine atom at the second carbon and a double bond between the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-penten-3-one can be synthesized through the α-bromination of 1-penten-3-one. The process involves the reaction of 1-penten-3-one with bromine in the presence of acetic acid, leading to the formation of the α-bromo ketone. The reaction conditions typically include:
Reagents: Bromine (Br2), Acetic acid (CH3COOH)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-penten-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-penten-3-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo dehydrobromination to form 1-penten-3-one.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH)
Elimination: Pyridine or other bases to facilitate the removal of HBr
Addition: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr)
Major Products Formed
Substitution: Formation of substituted pentenones
Elimination: Formation of 1-penten-3-one
Addition: Formation of dihalo or halo-hydroxy derivatives
Scientific Research Applications
2-Bromo-1-penten-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-Bromo-1-penten-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the α-position makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The double bond also provides a site for addition reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-pentanone: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-pentanone: Different position of the bromine atom, leading to different reactivity patterns.
3-Bromo-2-pentanone: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
2-Bromo-1-penten-3-one is unique due to the presence of both a bromine atom and a double bond, which provides a combination of reactivity towards nucleophiles, electrophiles, and bases. This makes it a valuable compound in various synthetic applications.
Properties
CAS No. |
171877-74-0 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
InChI Key |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
Canonical SMILES |
CCC(=O)C(=C)Br |
Synonyms |
1-Penten-3-one, 2-bromo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)


![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)
